
Iejimalide D free acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iejimalide D free acid is a highly cytotoxic marine natural product belonging to the polyene macrolide family. It is known for its remarkable actin-depolymerizing capacity, which makes it a significant compound in chemical biology and medicinal chemistry .
Méthodes De Préparation
The total synthesis of Iejimalide D free acid involves a concise and convergent approach. The synthesis relies on an effective ring-closing metathesis (RCM) reaction of a cyclization precursor containing multiple double bonds. Due to the exceptional sensitivity of this polyunsaturated intermediate and its immediate precursors toward acid, base, and even gentle warming, the assembly process requires careful optimization of all individual transformations. Mild protocols for Stille and Suzuki reactions of elaborate coupling partners have been developed for this purpose .
Analyse Des Réactions Chimiques
Iejimalide D free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, particularly in the presence of appropriate nucleophiles and electrophiles.
Common reagents and conditions used in these reactions include palladium-mediated alkylation, diethyl zinc, and Grubbs II catalyst for ring-closing metathesis . Major products formed from these reactions include various derivatives of this compound with modified functional groups.
Applications De Recherche Scientifique
Iejimalide D free acid has several scientific research applications:
Chemistry: It serves as a probe molecule for studying chemical reactions and mechanisms.
Biology: The compound is used to study the actin cytoskeleton due to its actin-depolymerizing capacity.
Medicine: this compound is a promising lead structure for the development of novel anticancer agents.
Industry: The compound’s unique properties make it valuable for industrial applications, particularly in the development of new pharmaceuticals
Mécanisme D'action
Iejimalide D free acid exerts its effects by targeting the actin cytoskeleton. It binds to actin filaments and induces their depolymerization, disrupting the microfilament network within cells. This mechanism is similar to that of latrunculins, which are standard compounds used in the field of actin research .
Comparaison Avec Des Composés Similaires
Iejimalide D free acid is part of a family of compounds that includes Iejimalide A, B, and C. These compounds share similar structures and biological activities but differ in their polar head groups linked to the macrolide’s N-terminus. The unique structural modifications of this compound make it a valuable probe molecule and a promising lead structure for anticancer drug development .
Propriétés
Numéro CAS |
780005-85-8 |
|---|---|
Formule moléculaire |
C41H60N2O10S |
Poids moléculaire |
773.0 g/mol |
Nom IUPAC |
[(2S)-3-[[(2E,4E)-5-[(2S,3S,4E,6E,8S,11Z,13E,16S,17E,19E,21R,22E)-8,16-dimethoxy-3,12,18,21,23-pentamethyl-24-oxo-1-oxacyclotetracosa-4,6,11,13,17,19,22-heptaen-2-yl]-2-methylhexa-2,4-dienyl]amino]-2-formamido-3-oxopropyl] hydrogen sulfate |
InChI |
InChI=1S/C41H60N2O10S/c1-29-14-12-18-36(50-8)17-11-10-16-33(5)39(34(6)23-22-32(4)26-42-40(45)38(43-28-44)27-52-54(47,48)49)53-41(46)35(7)24-30(2)20-21-31(3)25-37(51-9)19-13-15-29/h10-11,13-17,20-25,28,30,33,36-39H,12,18-19,26-27H2,1-9H3,(H,42,45)(H,43,44)(H,47,48,49)/b15-13+,16-10+,17-11+,21-20+,29-14-,31-25+,32-22+,34-23+,35-24+/t30-,33+,36-,37+,38+,39+/m1/s1 |
Clé InChI |
JDMSJZXIYXZTTL-CLRFZDQZSA-N |
SMILES isomérique |
C[C@@H]\1/C=C/C(=C/[C@H](C/C=C/C(=C\CC[C@@H](/C=C/C=C/[C@@H]([C@H](OC(=O)/C(=C1)/C)/C(=C/C=C(\C)/CNC(=O)[C@H](COS(=O)(=O)O)NC=O)/C)C)OC)/C)OC)/C |
SMILES canonique |
CC1C=CC(=CC(CC=CC(=CCCC(C=CC=CC(C(OC(=O)C(=C1)C)C(=CC=C(C)CNC(=O)C(COS(=O)(=O)O)NC=O)C)C)OC)C)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



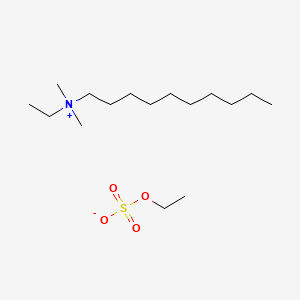
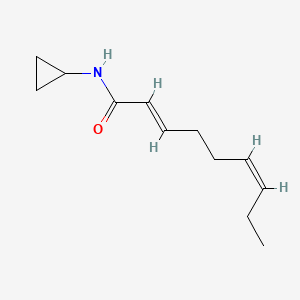
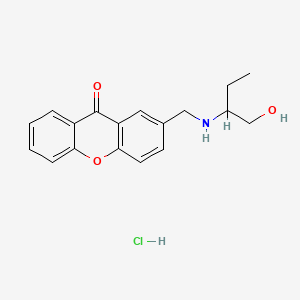

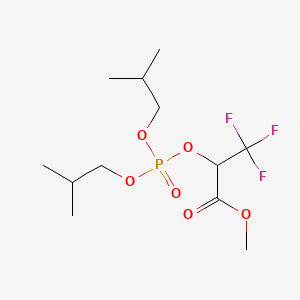
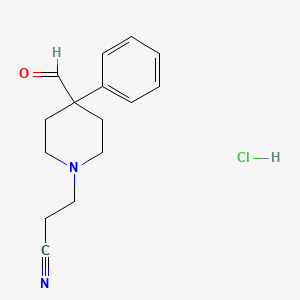



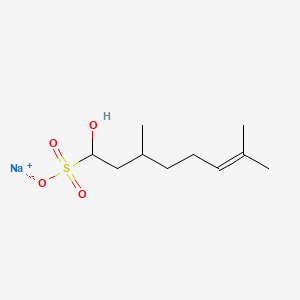
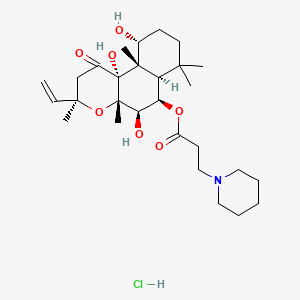
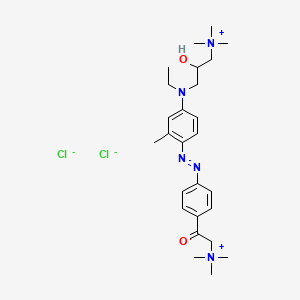
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
